
Apiitol
Vue d'ensemble
Description
Apiitol is a tetritol derivative.
L-2-(Hydroxymethyl)-1, 2, 3, 4-butanetetrol, also known as 3-(hydroxymethyl)erythritol or (3R)-hydroxymethylbutane-1, 2, 3, 4-tetrol, belongs to the class of organic compounds known as sugar alcohols. These are hydrogenated forms of carbohydrate in which the carbonyl group (aldehyde or ketone, reducing sugar) has been reduced to a primary or secondary hydroxyl group. L-2-(Hydroxymethyl)-1, 2, 3, 4-butanetetrol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, L-2-(hydroxymethyl)-1, 2, 3, 4-butanetetrol is primarily located in the cytoplasm. Outside of the human body, L-2-(hydroxymethyl)-1, 2, 3, 4-butanetetrol can be found in caraway and herbs and spices. This makes L-2-(hydroxymethyl)-1, 2, 3, 4-butanetetrol a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Adult Neurogenesis Stimulation
- Apiitol-related compound apigenin and its derivatives have been shown to stimulate adult neurogenesis both in vivo and in vitro, promoting neuronal differentiation and enhancing learning and memory performance. This suggests potential therapeutic applications for neurological diseases and injuries (Taupin, 2009).
Allergen-Specific Immunotherapy
- Studies involving Api m 4 (bee melittin) and Api m 1 (phospholipase A2) have contributed to the development of novel allergen-specific immunotherapy techniques. These techniques aim to reduce allergen-specific antibodies and T-cell responses, potentially improving treatments for allergies (King, Lu, & Agosto, 1998); (Kussebi et al., 2005).
Anticancer Applications
- Isoflavonoids derived from Apiitol-like compounds have shown potential in cancer therapy. For instance, vestitol and neovestitol, extracted from Brazilian red propolis, have demonstrated the ability to down-regulate the expression of cancer-related target proteins (Nani et al., 2018).
Pharmaceutical Development
- The role of Apiitol in pharmaceutical development includes its use in the manufacturing of drug particles to enhance bioavailability. For example, the preparation of submicron drug particles via spray drying from organic solvents has been studied to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs) (Dobrowolski et al., 2019).
Enzymatic Interconversion
- The enzymatic interconversion of d-apiose and d-apiitol by d-apiose reductase was discovered in a strain of Aerobacter aerogenes, showing specificity for these compounds. This research provides insight into the biochemical pathways and potential applications of these compounds (Neal & Kindel, 1970).
HIV Treatment Research
- A study on the HIV RNase H inhibitory activity of a compound derived from apiitol demonstrated significant inhibition, indicating potential applications in HIV treatment (Takada et al., 2007).
Propriétés
IUPAC Name |
2-(hydroxymethyl)butane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXWEZQDLHNYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)(CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579714 | |
| Record name | 2-(Hydroxymethyl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apiitol | |
CAS RN |
89615-91-8, 217975-02-5 | |
| Record name | 2-(Hydroxymethyl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-(Hydroxymethyl)-1,2,3,4-butanetetrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




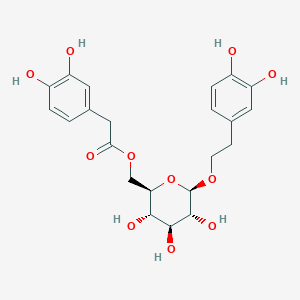
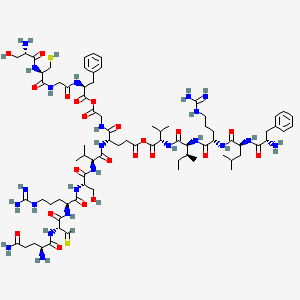

![[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B1257257.png)
![(10R,13S,17S)-17-hydroxy-10,13-dimethyl-17-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1257261.png)
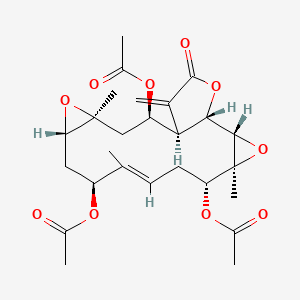
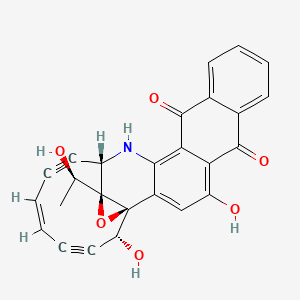
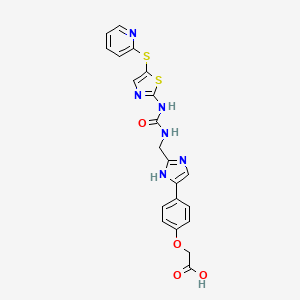



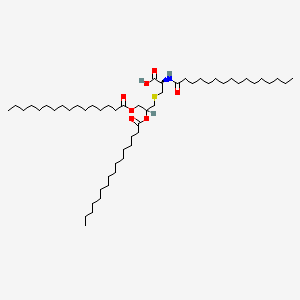
![(1Z,4S,5R,14R,15S,16S,19Z)-14,16-dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1257273.png)